4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide
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Overview
Description
4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a sulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine core.
Sulfonylation: The sulfonyl group is added through a sulfonyl chloride reagent in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the intermediate with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Catalysis: Catalysts may be employed to accelerate reaction rates and improve selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide
- 4-(4-bromophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide
- 4-(4-methylphenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide
Uniqueness
4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O3S/c1-15(2)13(18)16-7-9-17(10-8-16)21(19,20)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDPCAFLAKRARN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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